Product packaging for N-(2-oxooxolan-3-yl)hexanamide(Cat. No.:CAS No. 106983-28-2)

N-(2-oxooxolan-3-yl)hexanamide

Cat. No.: B025510
CAS No.: 106983-28-2
M. Wt: 199.25 g/mol
InChI Key: ZJFKKPDLNLCPNP-UHFFFAOYSA-N
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Description

Overview of N-Acyl Homoserine Lactones (AHLs) as Quorum Sensing Molecules in Gram-Negative Bacteria

N-Acyl Homoserine Lactones (AHLs) are a class of signaling molecules central to the process of quorum sensing in many Gram-negative bacteria. wikipedia.org Quorum sensing is a mechanism of cell-to-cell communication that allows bacteria to coordinate their gene expression and behavior in response to population density. nih.govresearchgate.net This collective action enables bacteria to function as multicellular-like entities, regulating processes such as biofilm formation, virulence factor production, and bioluminescence. nih.gov

Historical Context of AHL Discovery (e.g., Vibrio fischeri bioluminescence)

The discovery of AHLs is intrinsically linked to the study of bioluminescence in the marine bacterium Vibrio fischeri (now reclassified as Aliivibrio fischeri). nih.govwikipedia.org In the early 1970s, researchers observed that these bacteria only produced light when they reached a high population density. taylorandfrancis.com This phenomenon led to the identification of a diffusible signaling molecule that accumulated in the environment as the bacterial population grew. nih.gov This molecule, the first identified AHL, was N-(3-oxohexanoyl)-homoserine lactone. wikipedia.org It was found to induce the expression of the lux operon, which contains the genes necessary for light production. taylorandfrancis.comresearchgate.net This pioneering research on V. fischeri laid the foundation for the entire field of quorum sensing and the understanding of AHLs as key mediators of bacterial communication. nih.govnih.gov

General Mechanism of AHL-Mediated Quorum Sensing

The fundamental mechanism of AHL-mediated quorum sensing involves two key proteins: an AHL synthase (a LuxI-type protein) and an AHL receptor/transcriptional regulator (a LuxR-type protein). nih.govresearchgate.net At low cell densities, the basal level of AHL production by the LuxI-type synthase is low, and the molecules diffuse out of the cells. nih.gov As the bacterial population increases, the extracellular concentration of AHLs rises. taylorandfrancis.com Once a threshold concentration is reached, the AHLs diffuse back into the cells and bind to their cognate LuxR-type receptor proteins. taylorandfrancis.comnih.gov This binding event typically induces a conformational change in the LuxR protein, activating it to bind to specific DNA sequences known as lux boxes. researchgate.net This binding, in turn, modulates the transcription of target genes, leading to a coordinated population-wide response. nih.govresearchgate.net

Diversity of AHL Molecules and their Producing Organisms

The family of N-Acyl Homoserine Lactones exhibits considerable diversity, primarily in the length and modification of the acyl side chain. taylorandfrancis.com The acyl chain can vary in length from 4 to 18 carbons and may or may not have a substitution at the C3 position, such as a keto or hydroxyl group. taylorandfrancis.com This structural diversity allows for a high degree of specificity in quorum sensing systems. Different bacterial species often produce and respond to specific AHLs, preventing cross-talk between different populations. umass.edu However, some LuxR-type proteins can recognize multiple AHLs, allowing for interspecies communication. umass.edu AHLs are produced by a wide range of Gram-negative bacteria from the Proteobacteria phylum, including species found in diverse environments such as soil, water, and in association with plants and animals. wikipedia.orgconsensus.app

Specificity of N-Hexanoyl-DL-homoserine Lactone (C6-HSL) within the AHL Family

Within the diverse family of AHLs, N-Hexanoyl-DL-homoserine lactone (C6-HSL) is a well-studied and significant member. Its relatively short, unmodified acyl chain distinguishes it from other AHLs and contributes to its specific biological activities.

Structural Characteristics and Nomenclature (C6-HSL, N-hexanoyl Homoserine lactone)

N-Hexanoyl-DL-homoserine lactone is also known by the synonyms C6-HSL and N-hexanoyl Homoserine lactone. Its chemical formula is C₁₀H₁₇NO₃, and it has a molecular weight of approximately 199.2 g/mol . The structure consists of a homoserine lactone ring attached to a hexanoyl (six-carbon) acyl side chain via an amide linkage. The "DL" in the name indicates that it is a racemic mixture of the D and L stereoisomers at the chiral center of the homoserine lactone ring.

Common Bacterial Producers of C6-HSL (e.g., Klebsiella pneumoniae, Yersinia enterocolitica, Chromobacterium violaceum, Pectobacterium carotovorum)

C6-HSL is produced by a variety of Gram-negative bacteria, including several that are of clinical and agricultural significance. Some of the well-documented producers of C6-HSL include:

Klebsiella pneumoniae : Clinical multidrug-resistant strains of this opportunistic pathogen have been shown to produce short-chain N-acylhomoserine lactones, including C6-HSL.

Yersinia enterocolitica : This enteric pathogen utilizes a quorum sensing system that involves the production of C6-HSL.

Chromobacterium violaceum : This soil and water bacterium is a model organism for studying quorum sensing. It produces C6-HSL to regulate the production of the purple pigment violacein (B1683560). nih.gov

Pectobacterium carotovorum : This plant pathogen, which causes soft rot in various crops, uses C6-HSL as a signaling molecule to coordinate the expression of virulence factors.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H17NO3 B025510 N-(2-oxooxolan-3-yl)hexanamide CAS No. 106983-28-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-oxooxolan-3-yl)hexanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO3/c1-2-3-4-5-9(12)11-8-6-7-14-10(8)13/h8H,2-7H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJFKKPDLNLCPNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCC(=O)NC1CCOC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701347943
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106983-28-2
Record name N-(2-Oxotetrahydro-3-furanyl)hexanamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701347943
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Roles of C6 Hsl in Bacterial Quorum Sensing and Physiology

Regulation of Gene Expression and Phenotypic Behaviors

N-Hexanoyl-DL-homoserine lactone is a small, diffusible molecule that, upon reaching a threshold concentration, binds to a cognate intracellular receptor protein, typically a transcriptional regulator from the LuxR family. nih.gov This binding event activates the regulator, which in turn modulates the expression of a suite of target genes. This elegant regulatory system enables bacteria to synchronize their activities, leading to the expression of various phenotypes that are often beneficial only at high cell densities. nih.govacs.org

Virulence Factor Production

The expression of virulence factors by many pathogenic bacteria is tightly controlled by quorum sensing, with C6-HSL often acting as a key signal. In the opportunistic human pathogen Pseudomonas aeruginosa, the quorum sensing network, which includes C6-HSL as a signaling molecule, regulates the production of numerous virulence factors such as exotoxin A, elastase, and pyocyanin. nih.govyoutube.com The coordinated expression of these factors enhances the bacterium's ability to cause and maintain infections. youtube.com The Las and Rhl quorum-sensing systems in P. aeruginosa, which utilize different AHLs, are hierarchically arranged to control virulence. youtube.comfrontiersin.org While P. aeruginosa primarily produces other AHLs, C6-HSL is also part of its signaling molecule portfolio and its levels can change during the transition from planktonic to sessile, biofilm-forming cells. nih.gov

BacteriumVirulence Factor(s) Regulated by AHLs (including C6-HSL)Reference(s)
Pseudomonas aeruginosaExotoxin A, Elastase, Pyocyanin youtube.com
Chromobacterium violaceumHydrogen cyanide, Protease, Chitinase oup.com
Yersinia enterocoliticaNot explicitly detailed, but quorum sensing is functional during infection nih.gov

Biofilm Formation

Biofilm formation, a process where bacteria adhere to surfaces and encase themselves in a protective matrix, is a classic example of a quorum sensing-regulated behavior. nih.govnih.gov C6-HSL is implicated in this process in various bacterial species. The AHL-mediated cell-to-cell signaling allows bacteria to coordinate gene expression necessary for the development and maturation of biofilms. nih.gov In some bacteria, specific AHLs are involved in different stages of biofilm formation; for instance, C4-HSL has been linked to the initial attachment of Aeromonas hydrophila. nih.gov The presence of C6-HSL and other AHLs in wastewater treatment systems indicates the role of these molecules in biofilm formation within these environments. nih.gov The regulation of biofilm formation by C6-HSL is a critical factor in both environmental and clinical settings, contributing to bacterial persistence and resistance. frontiersin.orgmdpi.com

PhenotypeRole of C6-HSL and other AHLsRegulating SystemReference(s)
Biofilm FormationRegulation of genes for attachment, maturation, and matrix productionQuorum Sensing nih.govnih.gov
Initial Surface AttachmentMediated by specific AHLs in some speciesQuorum Sensing nih.gov
Community Structure ModulationInfluences species proportions in mixed-species biofilmsQuorum Sensing frontiersin.org

Motility (e.g., Swarming)

Swarming motility, a coordinated movement of bacteria over a surface, is another phenotype under the control of quorum sensing and C6-HSL. In Yersinia enterocolitica, a mutant unable to produce C6-HSL and N-3-(oxohexanoyl)homoserine lactone (3-oxo-C6-HSL) exhibited abolished swarming motility. nih.gov However, simply adding back these AHLs exogenously did not restore motility, suggesting a more complex regulatory pathway. nih.gov In other bacteria like Serratia marcescens, the link between quorum sensing and swarming is more direct, where the restoration of the swarming phenotype in a non-motile mutant was achieved by the external addition of C6-HSL. nih.gov This indicates that C6-HSL can be a crucial signal for initiating the collective movement of a bacterial population.

Pigment Production (e.g., Violacein (B1683560) in Chromobacterium violaceum)

The production of the purple pigment violacein in Chromobacterium violaceum is a well-established model for studying quorum sensing. oup.commdpi.com The synthesis of this pigment is directly regulated by C6-HSL. nih.gov In the absence of C6-HSL, as seen in the mutant strain CV026, violacein is not produced. oup.com However, the addition of exogenous C6-HSL induces pigment production in this strain. nih.govoup.com This response is specific to the length of the N-acyl side chain of the AHL; short-chain AHLs (C4-C8) can induce violacein production, while long-chain AHLs (C10-C14) can inhibit it. oup.commdpi.com This differential response makes C. violaceum CV026 a useful biosensor for detecting the presence of various AHLs. oup.com

Bacterium StrainAHL SignalEffect on Violacein ProductionReference(s)
Chromobacterium violaceum ATCC 31532N-hexanoyl-L-homoserine lactone (C6-HSL)Induces production oup.com
Chromobacterium violaceum CV026 (mutant)Exogenous short-chain AHLs (C4-C8)Induces production nih.govoup.com
Chromobacterium violaceum CV026 (mutant)Exogenous long-chain AHLs (C10-C14)Inhibits production oup.commdpi.com
Chromobacterium violaceum ATCC 12472N-decanoyl-L-homoserine lactone (C10-HSL)Induces production nih.gov
Chromobacterium violaceum ATCC 12472N-hexanoyl-L-homoserine lactone (C6-HSL)Inhibits C10-HSL-mediated production nih.gov

Exopolysaccharide (EPS) Production

Exopolysaccharides are major components of the biofilm matrix, and their production is often regulated by quorum sensing. nih.gov The AHL-mediated signaling, which includes C6-HSL, allows bacteria to coordinate the expression of genes involved in the synthesis and secretion of EPS. nih.gov This coordinated production of EPS is crucial for the structural integrity and protective nature of the biofilm.

Plasmid Conjugation

Plasmid conjugation is a mechanism of horizontal gene transfer that can facilitate the spread of traits like antibiotic resistance. Emerging research suggests that quorum sensing may play a role in regulating this process. One study indicated that AHLs produced by the recipient Pseudomonas aeruginosa cells, in conjunction with the SdiA protein in the donor Escherichia coli cells, can influence the frequency of conjugation. frontiersin.org Specifically, the addition of exogenous AHLs was found to inhibit conjugation, suggesting a complex regulatory role for these signaling molecules in controlling the dissemination of genetic material. frontiersin.org

Antibiotic Biosynthesis

N-acyl homoserine lactones (AHLs), including C6-HSL, are crucial intercellular signaling molecules that allow many bacteria to coordinate gene expression with their population density. nih.gov This regulation extends to a variety of bacterial activities, including the synthesis of antibiotics. medchemexpress.comnih.gov In many Proteobacteria, AHL-mediated quorum sensing activates the production of antibiotics when the bacterial population reaches a high cell density. nih.gov For instance, in Chromobacterium violaceum, the CviR–CviI quorum-sensing system, which utilizes C6-HSL, activates genes responsible for producing violacein and related compounds that possess broad-spectrum antimicrobial properties. nih.gov Similarly, in Erwinia carotovora, quorum sensing controls the biosynthesis of the carbapenem (B1253116) antibiotic. nih.gov The production of this antibiotic is dependent on the LuxR-type activator protein, CarR, which is activated by its cognate AHL signal. nih.gov

Molecular Mechanisms of C6-HSL Signaling

The signaling pathway of C6-HSL involves its synthesis by specific enzymes and its subsequent detection by receptor proteins, which then modulate gene expression. nih.gov

C6-HSL Synthesis by LuxI-Type Enzymes (e.g., CviI, LuxI)

The synthesis of C6-HSL and other AHLs is catalyzed by members of the LuxI family of proteins. nih.govnih.gov These enzymes are responsible for producing the diverse range of AHL signals found in different bacterial species. nih.gov Specific examples of LuxI-type synthases include CviI from Chromobacterium violaceum and LuxI from Vibrio fischeri. nih.govnih.gov CviI synthesizes C6-HSL, which then interacts with its cognate receptor, CviR. nih.govnih.gov LuxI, the archetypal enzyme of this family, is responsible for the production of N-(3-oxohexanoyl)-L-homoserine lactone (3-oxo-C6-HSL) in Vibrio fischeri. nih.govjvsmedicscorner.comnih.gov While LuxI primarily produces 3-oxo-C6-HSL, it has also been associated with the synthesis of C6-HSL.

LuxI-type enzymes catalyze the formation of AHLs from two primary substrates: S-adenosylmethionine (SAM) and an acyl-acyl carrier protein (acyl-ACP). nih.govnih.govnih.gov SAM provides the homoserine lactone ring, while the acyl-ACP supplies the specific acyl side chain. nih.govnih.gov In vivo studies have confirmed that the acyl chains of AHLs are derived from acyl-ACP substrates and not from acyl-coenzyme A. nih.gov Furthermore, a reduction in intracellular SAM levels leads to a significant decrease in autoinducer synthesis, providing direct evidence for SAM's role as the homoserine lactone donor. nih.gov The enzymatic reaction is a sequential, ordered process where SAM binds to the enzyme first, followed by the acyl-ACP. researchgate.netillinois.edu This mechanism involves a nucleophilic attack on the Cγ position of SAM by the carboxylate oxygen, resulting in the formation of the AHL and the release of 5'-methylthioadenosine (MTA). nih.gov

C6-HSL Perception by LuxR-Type Receptors (e.g., CviR)

The perception of C6-HSL and other AHL signals is mediated by LuxR-type receptor proteins. nih.gov These proteins act as transcriptional regulators, binding to the AHL signal molecule to control the expression of target genes. nih.govnih.gov A well-studied example is the CviR protein from Chromobacterium violaceum, which is the cognate receptor for C6-HSL. nih.govnih.gov Upon binding to C6-HSL, the CviR-AHL complex activates the expression of genes required for the production of violacein. nih.gov The LuxR protein from Vibrio fischeri is another key example, binding to 3-oxo-C6-HSL to regulate the genes responsible for bioluminescence. jvsmedicscorner.comnih.gov

The binding of an AHL ligand to its LuxR-type receptor induces a conformational change in the protein, enabling it to bind to specific DNA sequences known as "lux boxes" located in the promoter regions of target genes. embopress.org This binding event typically activates transcription, although in some cases, it can lead to repression. nih.gov The CviR receptor, for instance, binds to DNA with high affinity when complexed with its cognate ligand, C6-HSL. nih.gov Interestingly, CviR can also bind to other AHLs like C8-HSL and C10-HSL with similar affinity, but the resulting complex with C10-HSL is unable to effectively activate transcription, highlighting the specificity of the signaling system. nih.gov The transcriptional regulation by these proteins is a form of allosteric control, where ligand binding at one site influences the DNA-binding activity at another site. researchgate.net

The crystal structure of the CviR protein from Chromobacterium violaceum bound to C6-HSL reveals that the ligand is deeply embedded within the ligand-binding domain (LBD). nih.gov Specific polar contacts are formed between C6-HSL and the amino acid residues Trp84, Tyr80, Asp97, and Ser155 of the CviR protein. nih.gov Structural studies of other LuxR-type receptors, such as TraR, have provided further insights into the molecular basis of ligand recognition and specificity. embopress.org A distinct crossed-domain conformation has been observed in the crystal structure of a CviR variant (CviR') bound to C6-HSL. nih.gov In this structure, the shorter acyl chain of C6-HSL creates a cavity on the surface of the LBD, which accommodates a methionine residue from the DNA-binding domain (DBD). nih.gov This inter-domain stabilization provides a structural basis for the partial antagonistic activity of C6-HSL on this particular receptor variant. nih.gov

C6-HSL Transport Mechanisms Across Cellular Membranes

The movement of N-Hexanoyl-DL-homoserine lactone (C6-HSL) and other N-acyl homoserine lactones (AHLs) across bacterial cellular membranes is a critical aspect of quorum sensing, enabling bacteria to communicate and coordinate group behaviors. This transport is not a simple, unregulated process but involves both passive and active mechanisms to control the intracellular and extracellular concentrations of these signaling molecules. nih.gov The ability of AHLs to traverse the cell membrane allows bacteria to sense population density and modulate gene expression accordingly. nih.gov

The primary modes of C6-HSL transport are passive diffusion and active efflux.

Passive Diffusion

The foundational mechanism for the transport of many AHLs, including C6-HSL, is passive diffusion across the cell membrane. wikipedia.org AHL molecules possess both a hydrophilic homoserine lactone ring and a hydrophobic acyl chain, allowing them to move through the lipid bilayer. wikipedia.org This movement is driven by the concentration gradient of the molecule between the cell's interior and the external environment. wikipedia.org

During the initial stages of bacterial population growth, the LuxI-type synthase produces C6-HSL within the cytoplasm. As its intracellular concentration increases, it diffuses out of the cell into the surrounding environment, following the concentration gradient. wikipedia.org When the bacterial population density rises, the external concentration of C6-HSL increases. Once this external concentration surpasses the internal concentration, the diffusion gradient reverses, and C6-HSL molecules move back into the cells. This influx leads to the binding of C6-HSL to its cognate LuxR-type receptor protein, triggering the activation of quorum sensing-dependent gene expression. nih.gov The transport rate constant for the free diffusion of AHLs has been measured in Vibrio fischeri, providing a quantitative basis for this transport model. harvard.edu

Active Transport and Efflux Pumps

In addition to passive diffusion, bacteria employ active transport systems, specifically efflux pumps, to move AHLs out of the cell. nih.gov These systems can selectively expel specific AHLs, which serves several potential purposes, including the prevention of cellular toxicity from high concentrations of signaling molecules or the removal of non-native AHLs produced by competing bacterial species. nih.gov

Evidence suggests the existence of autoinducer efflux systems in bacteria such as Pseudomonas. nih.gov This active efflux provides a mechanism for the cell to maintain a low internal concentration of certain HSLs, which could be crucial for preventing "cross-talk" or interference from the signaling molecules of other bacteria in a mixed microbial community. nih.gov The active transport of AHLs adds a layer of regulatory control beyond simple diffusion, allowing for more precise modulation of the quorum-sensing response. nih.gov

The following table summarizes the known transport mechanisms for C6-HSL and related AHLs.

Transport MechanismDescriptionAssociated Bacteria (Example)Key Findings
Passive Diffusion Movement across the cell membrane driven by the concentration gradient. AHLs move from an area of high concentration to an area of low concentration. wikipedia.orgVibrio fischeri and other Gram-negative bacteria. wikipedia.orgharvard.eduThis is a fundamental mechanism for AHL release and uptake, directly linking extracellular signal concentration to population density. wikipedia.org A transport rate constant has been determined, quantifying the speed of diffusion. harvard.edu
Active Efflux Energy-dependent transport of AHLs out of the cell, mediated by efflux pump proteins. nih.govPseudomonas species. nih.govProvides a mechanism to selectively keep intracellular concentrations of specific HSLs low, potentially avoiding signaling cross-talk from other species. nih.gov

Interkingdom Signaling Mediated by C6 Hsl

C6-HSL Interactions with Eukaryotic Organisms

N-Hexanoyl-DL-homoserine lactone (C6-HSL) is a key quorum-sensing molecule used by Gram-negative bacteria to communicate and coordinate collective behaviors. researchgate.netnih.gov Beyond its role in bacterial communities, C6-HSL engages in interkingdom signaling, notably with plants, influencing their growth, development, and immune responses. researchgate.netnih.gov Plants have the ability to perceive and respond to C6-HSL, indicating a complex co-evolutionary relationship between plants and the bacteria that inhabit the rhizosphere. nih.govnih.gov

Plant-Bacteria Interactions in the Rhizosphere

In the dynamic environment of the rhizosphere, C6-HSL produced by soil bacteria acts as a pivotal signaling molecule. nih.gov Research demonstrates that plants can take up C6-HSL through their roots, which can then be distributed systemically throughout the plant. researchgate.netnih.govnih.gov This uptake initiates a cascade of physiological and transcriptional changes, demonstrating that plants can "listen" to bacterial conversations and adjust their metabolic processes accordingly. nih.govnih.gov The nature of the plant's response can vary significantly depending on the plant species and the specific bacterial signals it encounters. nih.gov

The presence of C6-HSL in the root zone prompts significant reprogramming of the plant's transcriptome. In the model plant Arabidopsis thaliana, contact with C6-HSL leads to distinct and widespread transcriptional changes in both roots and shoots. researchgate.netnih.gov Studies have shown that hundreds of genes are differentially expressed upon treatment. One microarray analysis identified 1,816 genes with altered expression in Arabidopsis following exposure to C6-HSL. sc.edu

Notably, while some defense-related genes are affected, a more pronounced effect is observed on genes associated with cell growth and those regulated by the plant hormones auxin and cytokinin. researchgate.netnih.govresearchgate.net In Arabidopsis, treatment with C6-HSL resulted in the differential expression of 721 genes in leaves and 1,095 genes in root tissues, underscoring the systemic impact of this bacterial signal. plos.org This modulation of gene expression, particularly those involved in hormone signaling pathways, is a key mechanism through which C6-HSL influences plant physiology. nih.gov

**Table 1: Impact of C6-HSL on Gene Expression in *Arabidopsis thaliana***

TissueNumber of Differentially Expressed GenesPrimary Gene Categories AffectedReference
Leaves721Growth, Hormone Signaling, Defense plos.org
Roots1095Growth, Hormone Signaling, Defense plos.org
Whole Seedling1816Cell Growth, Hormone-Regulated Genes sc.edu

One of the most documented effects of C6-HSL is its positive influence on plant growth. researchgate.net Specifically, short-chain N-acyl-homoserine lactones (AHLs) like C6-HSL have been shown to promote primary root elongation in various plants, including Arabidopsis thaliana. researchgate.netnih.gov This effect is often linked to the molecule's ability to alter the balance of plant hormones, particularly by increasing the auxin to cytokinin ratio, which favors root growth. researchgate.net

**Table 2: Observed Growth Effects of C6-HSL on *Arabidopsis thaliana***

Plant ParameterObserved EffectPotential MechanismReferences
Primary Root LengthElongationAltered Auxin/Cytokinin Ratio researchgate.netnih.gov
Shoot DiameterIncreaseSystemic distribution of signal
Plant BiomassIncreaseGlobal changes in growth-related gene expression nih.govresearchgate.net

The role of C6-HSL in modulating plant defense is complex and highly dependent on the specific plant species. nih.gov While longer-chain AHLs are more commonly associated with the strong induction of defense mechanisms, C6-HSL can also prime or trigger immune responses in certain contexts. researchgate.netplos.org In Arabidopsis, studies have shown that C6-HSL influences only a limited number of defense-related transcripts compared to its significant impact on growth-related genes. researchgate.netnih.gov This suggests that in some species, its primary role may be in promoting growth rather than directly activating defense pathways. However, in other plants, it clearly functions as a defense-inducing signal.

Evidence for C6-HSL-induced systemic resistance is species-specific. In tomato plants, C6-HSL has been shown to be effective at inducing resistance against fungal pathogens. nih.gov For instance, the application of C6-HSL can suppress the development of lesions caused by the necrotrophic fungus Botrytis cinerea. Furthermore, rhizosphere bacteria that produce C6-HSL and C8-HSL can induce systemic resistance in tomato against the fungal leaf pathogen Alternaria alternata. nih.gov

In contrast, the same effect is not consistently observed in Arabidopsis thaliana. Studies have found that C6-HSL treatment does not induce systemic resistance against the bacterial pathogen Pseudomonas syringae. researchgate.netnih.gov Similarly, colonization by C6-HSL-producing Serratia liquefaciens did not lead to a significant increase in pathogen resistance in Arabidopsis, suggesting that other bacterial factors were responsible for any observed beneficial effects. nih.gov

Mitogen-activated protein kinases (MAPKs) are crucial signaling components in plant immunity, forming cascades that translate external stimuli into cellular defense responses. Research into AHL-mediated defense has revealed that these bacterial molecules can prime plants for a more robust activation of MAPK pathways upon encountering a pathogen.

Specifically, N-acyl-homoserine lactones can lead to a stronger activation of AtMPK3 and AtMPK6, two key MAPKs in Arabidopsis defense signaling. researchgate.netnih.gov While long-chain AHLs like oxo-C14-HSL have shown a more pronounced effect, the general mechanism involves priming the plant for a faster and stronger MAPK activation when challenged with pathogen-associated molecular patterns such as flg22. nih.gov Studies using an mpk6 mutant of Arabidopsis demonstrated that AtMPK6 is required for this AHL-induced resistance, as the mutant plants were compromised in their ability to mount a defense response. researchgate.netnih.gov This indicates that the prestress deposition and subsequent activation of MPK6 are critical steps in how plants translate the perception of bacterial AHL signals into an effective immune response.

Modulation of Plant Defense Responses
Cell Wall Reinforcement

N-acyl-homoserine lactones (AHLs), including N-Hexanoyl-DL-homoserine lactone (C6-HSL), can prime plants for enhanced defense responses, including the reinforcement of the cell wall. oup.com Upon subsequent challenge with pathogens, plants pre-treated with certain AHLs exhibit augmented deposition of phenolic compounds, lignin, and callose in their cell walls. oup.com This fortification of the physical barrier contributes to increased resistance against bacterial and fungal pathogens. oup.comnih.gov For instance, studies on Arabidopsis have shown that pre-exposure to N-3-oxo-tetradecanoyl-L-homoserine lactone (oxo-C14-HSL) leads to a more robust and prolonged activation of Mitogen-Activated Protein Kinase 6 (MPK6), which is associated with these cell wall reinforcement responses. oup.com While the direct effects of C6-HSL on callose deposition are part of a broader plant response to various AHLs, the specific signaling cascade it triggers for cell wall reinforcement is an area of ongoing research. oup.comnih.gov

Uptake and Systemic Distribution of C6-HSL in Plants

Research has demonstrated that plants can take up C6-HSL from their environment, which is then distributed systemically throughout the plant tissues. nih.govnih.gov Studies using Arabidopsis thaliana have shown that when roots are in contact with C6-HSL, the molecule can be detected in both the roots and the shoots, indicating its transport within the plant's vascular system. nih.govnih.gov This systemic distribution allows C6-HSL to elicit transcriptional changes in tissues distant from the site of initial contact. nih.govnih.gov

The transport of AHLs within the plant appears to be dependent on the length of their acyl chain. researchgate.net Short-chain AHLs like C6-HSL are more readily diffusible and can be transported from the roots to the leaves. researchgate.net In contrast, long-chain AHLs, such as N-decanoyl-DL-homoserine lactone (C10-HSL), tend to accumulate in the root tissue, possibly due to their higher hydrophobicity, and are not as easily transported to the aerial parts of the plant. researchgate.net This differential distribution suggests that plants may respond differently to various AHLs based on their ability to be transported systemically. nih.govresearchgate.net

Plant-Dependent Stability and Inactivation of C6-HSL

The stability of C6-HSL in the plant environment is influenced by both abiotic and biotic factors. nih.govresearchgate.net The molecule is susceptible to degradation under alkaline pH conditions, a process that is also dependent on temperature. nih.govresearchgate.net More significantly, plants themselves can actively inactivate C6-HSL. nih.govoup.com

Studies have shown that C6-HSL disappears from the growth media of axenically grown plants, with the rate of disappearance varying between plant species. nih.govresearchgate.net For example, legume plants like Lotus corniculatus and clover can rapidly inactivate C6-HSL at their root systems, while monocots such as wheat and corn show a much slower or non-existent rate of inactivation. nih.govresearchgate.net This inactivation is not due to changes in the pH of the growth media. nih.gov

Further investigations with Lotus corniculatus revealed that the plant does not accumulate C6-HSL, nor does it produce inhibitors of the C6-HSL signal. nih.gov Instead, it appears to possess a natural ability to degrade C6-HSL, a process that is temperature-dependent and likely enzymatic in nature. nih.gov This inactivating ability is not specific to C6-HSL, as other AHLs with different acyl chain lengths are also degraded. nih.gov This suggests that some plants have evolved mechanisms to modulate the bacterial quorum sensing signals in their immediate environment. nih.govresearchgate.net

Animal-Bacteria Interactions

Immunomodulatory Effects on Host Immune Cells (e.g., Neutrophil Chemoattraction, Interleukin-8 Production)

N-acyl homoserine lactones (AHLs) are recognized for their ability to modulate the host immune response. asm.orgfrontiersin.org Specifically, C6-HSL has been shown to influence the activity of immune cells. In studies with the pathogen Aeromonas hydrophila, pretreatment of mice with C6-HSL led to a significant increase in the number of neutrophils in the blood compared to untreated, infected animals. asm.org This elevation in neutrophils is believed to contribute to the rapid clearance of bacteria. asm.org

While much of the research on AHL-induced neutrophil chemotaxis has focused on longer-chain AHLs like N-(3-Oxododecanoyl)-L-homoserine lactone (3O-C12-HSL) produced by Pseudomonas aeruginosa, the general principle of AHLs acting as chemoattractants for neutrophils has been established. nih.gov These molecules can induce the directed migration of neutrophils, a critical step in the early inflammatory response to bacterial infection. nih.gov The production of chemokines like Interleukin-8 (IL-8) is a key factor in neutrophil recruitment. nih.gov While direct studies linking C6-HSL to IL-8 production are part of a broader investigation into AHL-host interactions, it is known that AHLs can trigger various signaling pathways within host cells that may lead to the production of such inflammatory mediators. asm.orgnih.gov

Impact on Virulence in Pathogenic Interactions

N-Hexanoyl-DL-homoserine lactone, as a quorum-sensing (QS) signal molecule, plays a role in regulating the virulence of various pathogenic bacteria. nih.govnih.gov The QS system allows bacteria to coordinate the expression of virulence factors in a population-density-dependent manner. nih.govwikipedia.org In many pathogens, the production of enzymes that degrade host tissues, toxins, and factors involved in biofilm formation are under the control of AHL-mediated QS. nih.gov

For example, in Avian Pathogenic Escherichia coli (APEC), which does not produce its own AHLs, the presence of exogenous C6-HSL can influence the expression of its virulence genes. nih.gov This demonstrates that pathogens can respond to AHLs present in their environment to modulate their pathogenic potential. nih.gov The disruption of AHL signaling, often referred to as quorum quenching, has been shown to reduce the virulence of pathogens like Pectobacterium carotovorum by inhibiting the production of plant cell wall-degrading enzymes. nih.gov This highlights the importance of C6-HSL and other AHLs in the successful establishment and progression of bacterial infections. nih.govnih.gov

Influence on Larval Survival in Aquatic Organisms (e.g., Penaeus vannamei)

In aquatic environments, AHL signaling is crucial for the virulence of many bacterial pathogens affecting marine organisms. The disruption of these signaling pathways can enhance the survival of host organisms during infection. mdpi.com For the Pacific white shrimp, Penaeus vannamei, infections with pathogenic Vibrio species, such as Vibrio harveyi, can lead to significant mortality in larval stages. mdpi.com

The virulence of V. harveyi is partly regulated by AHL-mediated quorum sensing. Research has shown that the introduction of Bacillus species capable of degrading AHLs can improve the survival of P. vannamei larvae challenged with this pathogen. mdpi.com By degrading the AHL signal molecules, these Bacillus strains disrupt the quorum sensing of V. harveyi, thereby reducing its virulence and leading to higher survival rates in the shrimp larvae. mdpi.com This indicates that the presence and concentration of AHLs like C6-HSL in the aquatic environment can have a direct impact on the survival of P. vannamei larvae during pathogenic bacterial outbreaks.

Interactive Data Table: Research Findings on C6-HSL

Area of Research Organism(s) Studied Key Finding Reference
Cell Wall ReinforcementArabidopsis thalianaPre-treatment with AHLs leads to augmented deposition of phenolics, lignin, and callose upon pathogen challenge. oup.com
Uptake and DistributionArabidopsis thalianaC6-HSL is taken up by roots and transported systemically to the shoots. nih.govnih.gov
Stability and InactivationLotus corniculatus, wheat, cornLegume plants rapidly inactivate C6-HSL, while monocots do so slowly or not at all. The inactivation is likely enzymatic. nih.govresearchgate.net
Immunomodulatory EffectsMice, Human neutrophilsC6-HSL pretreatment increases neutrophil counts in mice infected with Aeromonas hydrophila. Other AHLs induce neutrophil chemotaxis. asm.orgnih.gov
Impact on VirulenceAvian Pathogenic E. coliExogenous C6-HSL can influence the expression of virulence genes in APEC. nih.gov
Larval SurvivalPenaeus vannameiDegradation of AHLs by Bacillus sp. improves survival of shrimp larvae challenged with pathogenic Vibrio harveyi. mdpi.com

Quorum Quenching and C6 Hsl Degradation in Environmental and Clinical Contexts

Mechanisms of C6-HSL Degradation

The degradation of C6-HSL can be broadly categorized into enzymatic and non-enzymatic mechanisms.

Enzymatic degradation is a key mechanism for inactivating C6-HSL and is carried out by several types of enzymes. frontiersin.orgwikipedia.org

AHL-lactonases are enzymes that hydrolyze the ester bond in the homoserine lactone ring of AHLs, rendering the signaling molecule inactive. wikipedia.orgscirp.org The AiiA enzyme from Bacillus thuringiensis is a well-characterized AHL-lactonase. nih.govnih.gov It belongs to the metallo-β-lactamase superfamily and contains two zinc ions in its active site that are crucial for catalysis. nih.govnih.gov The hydrolysis of the lactone ring is a reversible process; the ring can reform under acidic conditions (pH < 2), restoring the biological activity of the C6-HSL molecule. scirp.orgresearchgate.net Studies have shown that the AiiA enzyme can effectively degrade C6-HSL, with some bacterial strains possessing the aiiA gene showing potent degradation activity. scirp.orgscirp.org For instance, out of 62 Bacillus thuringiensis strains studied, 58 possessed the aiiA gene, and 48 were able to degrade C6-HSL. scirp.org The efficiency of degradation can vary between different bacterial strains. scirp.orgscirp.org

AHL-acylases, also known as AHL-amido-hydrolases, inactivate AHLs by cleaving the amide bond that links the acyl side chain to the homoserine lactone ring. wikipedia.orgnih.gov This action produces a fatty acid and a homoserine lactone molecule. nih.gov Unlike the action of lactonases, the degradation by acylases is irreversible. nih.gov Some AHL-acylases exhibit specificity for long-chain AHLs and may not be effective against short-chain AHLs like C6-HSL. nih.gov However, engineered acylases have been developed with improved catalytic efficiency against short-chain AHLs, including C6-HSL. nih.gov For example, variants of the MacQ acylase have demonstrated a more than 10-fold increase in catalytic efficiency against C6-HSL. nih.gov

AHL-oxidoreductases modify the acyl side chain of the AHL molecule without breaking it down. wikipedia.orgresearchgate.net This modification, typically a reduction of a carbonyl group to a hydroxyl group, alters the structure of the AHL and prevents it from binding to its receptor, thereby inhibiting quorum sensing. researchgate.netnih.gov For instance, Burkholderia sp. strain GG4 has been shown to reduce 3-oxo-AHLs to their corresponding 3-hydroxy compounds. nih.govfiu.edu While this mechanism has been identified for other AHLs, the specific action of AHL-oxidoreductases on C6-HSL is an area of ongoing research.

C6-HSL can also undergo non-enzymatic degradation, primarily through lactonolysis, which is the spontaneous hydrolysis of the lactone ring in aqueous solutions. oup.com This process is highly dependent on pH and temperature. nih.gov The degradation of C6-HSL is significantly faster under alkaline conditions (higher pH) and at elevated temperatures. oup.comnih.gov The half-life of C6-HSL can range from over 21 days at a pH of 5.5 and a temperature of 4°C to less than 30 minutes at a pH of 8.5 and 37°C. frontiersin.orgoup.com This pH-dependent degradation is reversible, with the lactone ring being able to re-form in acidic environments. oup.com

Factors Affecting N-Hexanoyl-DL-homoserine lactone (C6-HSL) Degradation
Degradation MechanismKey Factors/EnzymesEffect on C6-HSLReversibility
EnzymaticAHL-Lactonases (e.g., AiiA)Hydrolyzes the homoserine lactone ring.Reversible under acidic conditions. scirp.orgresearchgate.net
AHL-AcylasesCleaves the amide bond, separating the acyl chain from the lactone ring.Irreversible. nih.gov
AHL-OxidoreductasesModifies the acyl side chain (e.g., reduction of a carbonyl group).-
Non-EnzymaticpH and TemperatureSpontaneous hydrolysis of the lactone ring is favored by alkaline pH and higher temperatures.Reversible under acidic conditions. oup.com

Enzymatic Quorum Quenching

Identification and Characterization of C6-HSL Degrading Microorganisms

A diverse range of microorganisms have been identified with the ability to degrade C6-HSL, playing a crucial role in quorum quenching in various environments. These microorganisms have been isolated from different sources, including soil, the rhizosphere of plants, and marine environments. nih.govnih.govoup.com

Several bacterial genera are known to harbor C6-HSL degrading capabilities. Bacillus species, particularly Bacillus thuringiensis, are well-documented producers of the AiiA lactonase and are effective degraders of C6-HSL. scirp.orgmdpi.com Variovorax paradoxus is another bacterium isolated from soil that can utilize C6-HSL as a sole source of energy and nitrogen. nih.gov Bacteria from the genera Acinetobacter, Burkholderia, and Klebsiella isolated from the ginger rhizosphere have also demonstrated the ability to degrade C6-HSL. nih.govfiu.edu For instance, Acinetobacter sp. GG2 and Klebsiella sp. Se14 degrade a broad spectrum of AHLs through lactonolysis. nih.gov Furthermore, Pseudomonas species have been identified as potent C6-HSL degraders. nih.gov

Fungi associated with forest roots have also been shown to degrade C6-HSL. researchgate.netoup.com Isolates of Ascomycota and Basidiomycota have demonstrated lactonase activity capable of breaking down C6-HSL. researchgate.net This was the first report of AHL degradation activity in fungi, highlighting the widespread nature of quorum quenching mechanisms across different microbial kingdoms. oup.com

Examples of Microorganisms Degrading N-Hexanoyl-DL-homoserine lactone (C6-HSL)
MicroorganismSource of IsolationDegradation MechanismReference
Bacillus thuringiensisEnvironmental isolatesEnzymatic (AHL-Lactonase - AiiA) scirp.org
Variovorax paradoxusSoilEnzymatic (AHL-Acylase) nih.gov
Acinetobacter sp. GG2Ginger rhizosphereEnzymatic (Lactonolysis) nih.govfiu.edu
Burkholderia sp. GG4Ginger rhizosphereEnzymatic (AHL-Oxidoreductase activity) nih.govfiu.edu
Klebsiella sp. Se14Ginger rhizosphereEnzymatic (Lactonolysis) nih.govfiu.edu
Pseudomonas sp.Dairy industry waste activated sludgeEnzymatic nih.gov
Forest root-associated fungi (Ascomycota, Basidiomycota)Forest soilEnzymatic (Lactonase activity) researchgate.netoup.com

Isolation from Diverse Environments (e.g., Soil, Rhizosphere, Aquatic Systems, Clinical Samples)

Bacteria capable of degrading C6-HSL and other N-acyl-homoserine lactones (AHLs) are widespread in nature. Their isolation from various habitats highlights the ubiquitous nature of quorum quenching mechanisms.

Soil and Rhizosphere: The rhizosphere, the area of soil directly surrounding plant roots, is a hotspot for microbial activity and interactions. Numerous studies have isolated C6-HSL-degrading bacteria from these environments. For instance, bacteria belonging to the genera Bacillus, Arthrobacter, Pseudomonas, Rhodococcus, Ochrobactrum, and Delftia have been identified from the rhizosphere of potato plants. researchgate.netresearchgate.net Similarly, a novel strain of Bacillus toyonensis with C6-HSL degrading capabilities was isolated from the halophyte plant Arthrocaulon sp. nih.gov The isolation of genera such as Bacillus, Mesorhizobium, and Streptomyces from agricultural soils further underscores the prevalence of these bacteria in terrestrial ecosystems.

Aquatic Systems: Marine environments, from coastal sediments to deep-sea hydrothermal vents, also harbor a diverse array of QQ bacteria. mdpi.comoup.com Studies have reported the isolation of C6-HSL degrading bacteria from Red Sea sediments, with a higher prevalence in areas associated with vegetation like seagrass. frontiersin.org Bacteria with the ability to degrade C6-HSL and other AHLs have been found in samples from deep-sea hydrothermal vents in the Okinawa Trough, primarily belonging to the classes Alphaproteobacteria and Gammaproteobacteria. mdpi.com In aquaculture systems, QQ bacteria are being explored to control pathogens. frontiersin.org

Clinical Samples: The ability to degrade QS signals is also relevant in clinical contexts. While less commonly the focus of isolation studies compared to environmental sources, the presence of QQ mechanisms can influence the dynamics of polymicrobial infections. For example, in the context of dental plaque, a complex biofilm, the addition of C6-HSL was found to alter the microbial community, leading to an increase in the abundance of genera like Porphyromonas and Veillonella. nih.gov This highlights the potential for endogenous or exogenous QQ activity to modulate the composition of microbial communities relevant to human health.

Table 1: Examples of C6-HSL Degrading Bacteria Isolated from Various Environments

Genus/Species Isolation Source Reference(s)
Ochrobactrum sp. Potato Rhizosphere researchgate.net
Rhodococcus sp. Potato Rhizosphere researchgate.net
Delftia sp. Potato Rhizosphere researchgate.net
Bacillus sp. Potato Rhizosphere, Agricultural Soil researchgate.net
Arthrobacter sp. Potato Rhizosphere
Pseudomonas sp. Potato Rhizosphere
Serratia marcescens Rhizosphere Soil researchgate.net
Bacillus toyonensis Halophyte Rhizosphere nih.gov
Unidentified Bacteria Red Sea Sediments frontiersin.org
Various Deep-sea Hydrothermal Vents mdpi.com

Role in Bacterial Community Dynamics

The degradation of C6-HSL and other AHLs is a significant factor in shaping the structure and function of bacterial communities. By interrupting QS, quorum quenching can alter the competitive balance between different microbial species. nih.gov For instance, in the complex environment of the rhizosphere, bacteria that can degrade AHLs may gain a competitive advantage by disrupting the coordinated activities of pathogenic bacteria that rely on QS to orchestrate virulence. oup.com

Research has shown that interference with QS signaling can lead to shifts in population structures. nih.gov In anaerobic dental plaque cultures, the addition of C6-HSL led to a significant increase in the relative abundance of Porphyromonas and Veillonella, demonstrating that the presence of this signal molecule can favor the emergence of specific, often late-colonizing, periodontal pathogens. nih.gov Conversely, the enzymatic degradation of C6-HSL would prevent such shifts, potentially maintaining a different, perhaps more benign, microbial community structure. This modulation of community composition is a key ecological role of quorum quenching in natural and host-associated environments. oup.comnih.gov

Biotechnological and Therapeutic Implications of C6-HSL Quorum Quenching

The ability to disrupt C6-HSL-mediated quorum sensing has significant potential in various biotechnological and therapeutic fields. royalsocietypublishing.org By targeting bacterial communication rather than bacterial life, quorum quenching offers an alternative strategy that may exert less selective pressure for the development of resistance compared to traditional antibiotics. frontiersin.orgnih.gov This "anti-virulence" approach aims to disarm pathogens by inhibiting the expression of genes involved in infection and biofilm formation. nih.govnih.gov

Strategies for Infection Control

Interfering with C6-HSL signaling is a promising strategy for controlling bacterial infections, particularly those caused by pathogens that rely on this molecule to regulate virulence. nih.govnih.gov Many pathogens use QS to synchronize the production of virulence factors, allowing them to overwhelm host defenses. royalsocietypublishing.org By degrading C6-HSL, quorum quenching enzymes can prevent this coordinated attack. researchgate.net

This approach is considered a promising alternative to conventional antibiotics because it does not directly aim to kill the bacteria, thus imposing a lower risk of resistance development. nih.gov The goal is to abolish the pathogen's ability to cause disease. nih.gov For example, the oral administration of a thermostable AHL lactonase (an enzyme that degrades AHLs) has been shown to attenuate Aeromonas hydrophila infection in zebrafish. frontiersin.org This highlights the potential of using C6-HSL degrading enzymes as a therapeutic strategy to combat infections in aquaculture and potentially in human medicine. frontiersin.orgnih.gov

Biofilm Inhibition

Bacterial biofilms are structured communities of cells encased in a self-produced matrix, which are notoriously resistant to antibiotics and host immune responses. The formation of many biofilms is regulated by quorum sensing, with C6-HSL often playing a key role in the process for Gram-negative bacteria. mdpi.comnih.gov

Quorum quenching offers a powerful strategy to inhibit biofilm formation by disrupting the underlying communication system. mdpi.com By degrading C6-HSL, QQ enzymes can prevent the coordinated gene expression required for biofilm maturation. nih.gov For example, rhizospheric bacterial isolates capable of degrading C6-HSL were shown to efficiently inhibit biofilm formation by human pathogens such as Vibrio parahaemolyticus and Pseudomonas aeruginosa. researchgate.net This anti-biofilm activity is a major focus of QQ research, with potential applications in preventing infections associated with medical devices, such as catheters and implants, where biofilms are a significant problem. mdpi.comfao.org

Modulation of Microbial Activities in Wastewater Treatment

In wastewater treatment systems, particularly in membrane bioreactors (MBRs), biofilm formation (known as biofouling) is a major operational problem that reduces efficiency. nih.govmdpi.com Quorum sensing, including signaling via C6-HSL, has been identified as a key factor in the development of these detrimental biofilms. nih.govnih.gov

Introducing quorum quenching mechanisms into these systems is a promising strategy to control biofouling. nih.gov Bacteria capable of degrading C6-HSL, such as Rhodococcus sp. BH4, have been used in MBRs and have demonstrated the ability to mitigate biofouling. mdpi.com Studies have shown that adding exogenous C6-HSL can accelerate biofilm formation in reactors, while its degradation can prevent it. pku.edu.cn By disrupting QS, it is possible to control the microbial activities that lead to biofouling, thereby improving the performance and longevity of wastewater treatment systems. nih.govnih.gov

Table 2: Summary of Biotechnological Applications of C6-HSL Quorum Quenching

Application Area Target Process Mechanism of Action Potential Outcome Reference(s)
Infection Control Virulence Factor Production Degradation of C6-HSL prevents coordinated gene expression. Attenuation of pathogenicity without killing the bacteria, reducing selection pressure for resistance. frontiersin.orgnih.govnih.gov
Biofilm Inhibition Biofilm Formation & Maturation Disruption of QS signaling cascade required for biofilm development. Prevention of biofilm formation on medical devices and in chronic infections. researchgate.netmdpi.com
Wastewater Treatment Membrane Biofouling Degradation of C6-HSL inhibits the formation of biofilms on membranes. Improved efficiency and reduced operational costs of membrane bioreactors. nih.govmdpi.compku.edu.cn
Agriculture Plant Disease Attenuation of virulence in phytopathogens. Protection of crops from diseases like soft rot. nih.govrsc.org
Agriculture Plant Growth Indirectly by controlling pathogens and potentially through other mechanisms. Enhanced plant health and yield. nih.govnih.gov

Agricultural Applications (e.g., Plant Disease Resistance, Plant Growth Promotion)

Quorum quenching holds significant promise for sustainable agriculture. rsc.org Many plant pathogenic bacteria, such as Pectobacterium carotovorum which causes soft rot in potatoes and other crops, use C6-HSL and other AHLs to regulate the expression of virulence factors. nih.govfrontiersin.org

Plant Disease Resistance: By disrupting the QS systems of these pathogens, QQ bacteria can protect plants from disease. This has been demonstrated in studies where bacteria that degrade C6-HSL significantly reduced soft rot symptoms on potatoes. nih.gov This "anti-virulence" approach offers a scalable and potentially more environmentally friendly alternative to chemical pesticides. rsc.orgrsc.org The application of QQ bacteria or their enzymes can be achieved through various methods, including the development of transgenic plants that produce AHL-degrading enzymes themselves. royalsocietypublishing.orgrsc.org

Analytical Methodologies for C6 Hsl Research

Detection and Quantification of C6-HSL

Accurate detection and quantification of C6-HSL are foundational to understanding its role in bacterial communication. This is achieved through biological systems that respond to its presence and through advanced analytical instrumentation that can identify and measure the molecule with high specificity and sensitivity.

Biosensors are living organisms, typically bacteria, that are genetically modified to produce a detectable signal in response to a specific chemical substance. They are widely used for screening and detecting N-acyl homoserine lactones (AHSLs), including C6-HSL. nih.govnih.gov

Chromobacterium violaceum CV026 : This is a mutant strain of C. violaceum that cannot synthesize its own AHL signals. nih.gov However, it retains the ability to respond to exogenous short-chain AHLs, those with acyl chains ranging from four to eight carbons (C4 to C8-HSL). nih.govmdpi.com The wild-type C. violaceum produces a characteristic purple pigment called violacein (B1683560) as part of its quorum-sensing-regulated behavior. mdpi.comhypertextbookshop.com The CV026 mutant is colorless but will produce violacein when exposed to an appropriate AHL, such as C6-HSL. nih.govhypertextbookshop.com This distinct color change provides a simple and effective visual assay for detecting the presence of C6-HSL and other short-chain AHLs in samples like bacterial culture extracts. hypertextbookshop.comsigmaaldrich.com This system is versatile and can be used in various bioassays, including thin-layer chromatography (TLC) overlays, to detect AHLs separated from a mixture. sigmaaldrich.com

Agrobacterium tumefaciens A136 : While C. violaceum CV026 is excellent for detecting short-chain AHLs, the Agrobacterium tumefaciens A136 strain is a widely used biosensor that can detect a much broader spectrum of AHL molecules. nih.govresearchgate.net This strain can respond to 3-oxo-substituted, 3-hydroxy-substituted, and unsubstituted AHLs with acyl chains of varying lengths, typically from C6 to C12. nih.govpnas.org The reporter system in A. tumefaciens biosensors often involves fusing an AHL-responsive promoter (like the traG promoter) to a reporter gene. pnas.orgnih.gov Common reporters include lacZ, which produces β-galactosidase activity leading to a color change on specific media, or bioluminescence genes like luxCDABE. pnas.orgresearchgate.net The high sensitivity and broad specificity of the A136 biosensor make it a valuable tool for screening environmental or clinical samples for a wide range of AHLs, often complementing the specificity of the CV026 strain. researchgate.netbioz.com

BiosensorTarget AHLsDetection Principle
Chromobacterium violaceum CV026 Short-chain AHLs (C4-C8) nih.govmdpi.comInduction of purple violacein pigment production hypertextbookshop.com
Agrobacterium tumefaciens A136 Broad-range AHLs (C6-C12, including 3-oxo and 3-hydroxy variants) nih.govpnas.orgActivation of a reporter gene (e.g., lacZ, lux) leading to enzymatic activity or light production pnas.orgresearchgate.net

For precise quantification and unambiguous identification, physical-chemical methods are indispensable. Techniques combining chromatography for separation and mass spectrometry for detection offer unparalleled specificity and sensitivity.

High-Performance Liquid Chromatography-Tandem Mass Spectrometry (HPLC-MS/MS) is a powerful and highly sensitive analytical method for the detection and quantification of AHLs from complex biological matrices. plos.orgresearchgate.net The technique first separates compounds in a sample using HPLC, after which the mass spectrometer identifies them based on their mass-to-charge ratio and fragmentation patterns. plos.org This method is highly specific, allowing for the identification of known AHLs by comparing their retention times and mass spectra to those of analytical standards. plos.orgresearchgate.net Furthermore, its sensitivity enables the detection of novel or unanticipated AHLs by searching for characteristic fragment ions, such as the conserved homoserine lactone ring fragment at m/z 102.055. plos.orgnih.gov HPLC-MS/MS has been successfully applied to quantify C6-HSL in diverse samples, including bacterial culture supernatants and clinical respiratory secretions, with detection limits reaching as low as the nanogram-per-liter (ng/L) range. researchgate.netnih.gov

TechniquePrincipleKey Findings for C6-HSL
HPLC-MS/MS Separates compounds by liquid chromatography, followed by mass analysis of precursor and fragment ions. plos.org- High sensitivity and specificity for quantification. plos.org - Detection in complex samples like bacterial cultures and clinical specimens. researchgate.netnih.gov - Identification based on retention time and specific mass transitions (e.g., precursor ion m/z 200.16 to product ion m/z 101.98). researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) is another robust analytical technique used for the direct analysis of AHLs. nih.govresearchgate.net In this method, volatile compounds are separated in a gas chromatograph and subsequently identified by a mass spectrometer. A significant advantage of GC-MS for AHL analysis is that it can often be performed without prior chemical derivatization of the molecules. nih.gov During electron ionization in the mass spectrometer, AHLs produce a characteristic fragmentation pattern. nih.gov For C6-HSL, this includes a specific peak at its retention time and the presence of key ions, such as the abundant fragment at a mass-to-charge ratio (m/z) of 143, which is a common marker for many AHLs, and the molecular ion. nih.govresearchgate.net Researchers have used GC-MS to definitively confirm the presence of C6-HSL in bacterial extracts by matching both the retention time and the mass spectrum of the sample peak to that of a pure C6-HSL standard. researchgate.net

TechniquePrincipleKey Findings for C6-HSL
GC-MS Separates volatile compounds by gas chromatography, followed by mass analysis. researchgate.net- Allows for direct analysis without derivatization. nih.gov - Identification based on retention time and a characteristic mass spectrum. researchgate.net - A prominent fragment ion at m/z 143 is a key indicator for AHLs. nih.govresearchgate.net

Chromatographic and Spectrometric Techniques

In Vitro and In Vivo Experimental Models

To investigate the biological functions and cellular impacts of C6-HSL, researchers employ various experimental models. In vitro models, particularly cell culture assays, are crucial for studying molecular mechanisms in a controlled environment.

Cell culture assays are indispensable in vitro tools for dissecting the biological activities of C6-HSL at the cellular level. nih.gov These assays involve growing specific cell types—be they bacterial or eukaryotic—in a controlled laboratory setting and then exposing them to the compound of interest. For instance, enrichment cultures using soil samples have been established to isolate novel bacteria, such as Variovorax paradoxus, that can utilize AHLs as a sole source of energy. nih.gov Subsequent growth of these isolates in pure culture with C6-HSL allows for detailed study of the metabolic pathways involved in its degradation. nih.gov

Furthermore, eukaryotic cell lines, such as mammalian macrophages and epithelial cells, have been used in culture assays to determine the effects of C6-HSL on cell viability and other physiological responses. medchemexpress.com Such studies have demonstrated that C6-HSL can impact the viability of these cells in a dose-dependent manner. medchemexpress.com These controlled experimental setups are fundamental for elucidating the specific interactions between C6-HSL and host cells, providing insights into its role in host-pathogen interactions and its potential to modulate host cell behavior. nih.govmedchemexpress.com

Plant Seedling Assays (e.g., Arabidopsis thaliana)

The investigation of N-Hexanoyl-DL-homoserine lactone (C6-HSL) using plant seedling assays, particularly with the model organism Arabidopsis thaliana, has revealed significant interactions between this bacterial quorum-sensing molecule and plant development. When Arabidopsis thaliana roots are exposed to C6-HSL, it elicits distinct transcriptional changes in both the roots and shoots. nih.govresearchgate.net Research has shown that C6-HSL influences a range of genes, notably those associated with cell growth and those regulated by growth hormones, rather than a large number of defense-related transcripts. nih.govresearchgate.net

One of the key observed effects is the promotion of root elongation. nih.govresearchgate.net Studies have demonstrated that the application of C6-HSL, along with other short-chain N-acyl-homoserine lactones (AHLs), leads to increased root length in Arabidopsis seedlings. nih.gov This morphological change is supported by findings at the molecular level, where C6-HSL treatment alters the expression of response regulators (ARRs) and affects the ratio of auxin to cytokinin in plant tissues. nih.govmedchemexpress.com Furthermore, evidence suggests that Arabidopsis can take up C6-HSL from the rhizosphere and distribute it systemically throughout the plant. nih.gov This uptake and subsequent systemic distribution indicate that C6-HSL can act as an external signal that contributes to modulating plant growth in response to the surrounding microbial population. nih.govmedchemexpress.com

However, the influence of C6-HSL does not appear to extend to inducing systemic resistance against certain pathogens. nih.gov For instance, treatment with C6-HSL did not enhance the plant's systemic resistance to Pseudomonas syringae. nih.gov The stability of C6-HSL in the plant environment is also a factor, with studies on other plant species like Lotus corniculatus showing that the molecule's half-life can be plant-dependent, and some seedlings may possess the ability to inactivate it. nih.gov

ParameterObservation in Arabidopsis thalianaResearch Findings
Gene Expression Induces distinct transcriptional changes in roots and shoots. nih.govresearchgate.netAffects genes related to cell growth and growth hormones, with limited impact on defense-related transcripts. nih.gov
Root Morphology Promotes root elongation. nih.govresearchgate.netParticularly effective with short-chain AHLs like C6-HSL. nih.gov
Hormone Signaling Alters the auxin-to-cytokinin ratio. nih.govInfluences the expression of Arabidopsis response regulators (ARRs). medchemexpress.com
Systemic Response Does not induce systemic resistance against Pseudomonas syringae. nih.govC6-HSL is taken up by the roots and distributed systemically. nih.gov

Microbial Community Studies (e.g., Biofilms, Sludge Granules)

The role of N-Hexanoyl-DL-homoserine lactone as a signaling molecule is fundamental in structuring microbial communities, particularly in the context of biofilms and engineered systems like anaerobic sludge granules.

In biofilm studies, C6-HSL is recognized as a key autoinducer in quorum sensing, a process that allows bacteria to coordinate gene expression based on population density. mdpi.com This communication is crucial for biofilm development, maturation, and dispersal. mdpi.commdpi.com The presence of C6-HSL can influence the composition of microbial communities within biofilms. For example, in periodontal biofilms, C6-HSL has been shown to increase the abundance of specific genera like Alloprevotella, Peptostreptococcus, and Prevotella. mdpi.com The addition of exogenous C6-HSL can also impact biofilm formation, although the specific effects can vary depending on the bacterial species and environmental conditions. mdpi.com

In the context of anaerobic granular sludge (AnGS) , used in wastewater treatment, the addition of C6-HSL has been studied for its potential to improve sludge performance. Research indicates that C6-HSL can influence the microbial community structure and metabolic pathways within the sludge. researchgate.netrsc.org While some studies have found that C6-HSL has no obvious effect on the chemical oxygen demand (COD) removal efficiency, it can significantly improve the specific methanogenic activity (SMA) of the sludge. researchgate.netrsc.org The addition of C6-HSL has been observed to increase the population of certain microorganisms, such as Actinobacteria, which are involved in the hydrolytic acidification process. rsc.org This can accelerate the breakdown of complex organic matter. rsc.org Furthermore, C6-HSL can affect the production of extracellular polymeric substances (EPS), which are crucial for the structural integrity and stability of the sludge granules. researchgate.netrsc.org

SystemEffect of C6-HSL AdditionDetailed Research Findings
Biofilms Influences microbial composition and community structure. mdpi.comC6-HSL increased the abundance of Alloprevotella, Peptostreptococcus, and Prevotella in periodontal biofilms. mdpi.com
Anaerobic Granular Sludge Improves specific methanogenic activity (SMA). researchgate.netrsc.orgHad little to no obvious effect on COD removal efficiency in some studies. researchgate.net
Alters microbial community. researchgate.netrsc.orgIncreased the relative abundance of Actinobacteria, accelerating the hydrolytic acidification process. rsc.org A reduction in the proportion of Methanobacterium was also noted. rsc.org
Affects sludge properties. researchgate.netrsc.orgIncreased the ratio of volatile suspended solids to total suspended solids (VSS/TSS), indicating improved sludge activity. rsc.org

Future Directions and Research Gaps in C6 Hsl Studies

Elucidation of Comprehensive Signaling Networks Involving C6-HSL

Future research is focused on moving beyond the canonical LuxI/LuxR paradigm to understand how C6-HSL operates within more extensive and interconnected regulatory networks. The signaling pathways are not isolated but are subject to cross-talk and influence from other cellular systems.

For instance, in Pseudomonas aeruginosa, the Las system, which uses a different acyl-homoserine lactone (AHL), works in conjunction with other regulatory proteins like RsaL. mdpi.com RsaL can repress the synthesis of certain AHLs, demonstrating a hierarchical and integrated control system that fine-tunes QS responses. mdpi.com This suggests that the activity initiated by C6-HSL can be modulated by other signals and regulatory circuits within the same bacterium.

Furthermore, the specificity of receptor proteins is not absolute. A single receptor may respond to various AHL molecules, not just its primary cognate ligand, a phenomenon known as "eavesdropping". asm.org The CviR receptor from Chromobacterium violaceum, which natively responds to C6-HSL, can be antagonized by longer-chain AHLs like C8-HSL and C10-HSL. nih.gov Conversely, other receptors may be activated by C6-HSL, even if it is not their primary signal. nih.gov Understanding this promiscuity is crucial for predicting bacterial behavior in mixed-species environments where they are exposed to a cocktail of different AHL signals. The challenge lies in mapping these complex interactions to fully comprehend how bacteria integrate multiple signals to make collective decisions. nih.gov

Advanced Understanding of C6-HSL Perception and Signal Transduction in Eukaryotes

A significant and expanding area of research is "interkingdom signaling," which explores how eukaryotic organisms detect and respond to bacterial signals like C6-HSL. nih.gov Evidence shows that plants, in particular, have co-evolved with bacteria and can perceive AHLs, leading to significant physiological changes.

Studies have demonstrated that some plants can inactivate C6-HSL and other AHLs. nih.govresearchgate.net For example, the legume Lotus corniculatus has shown an ability to degrade C6-HSL, a temperature-dependent process that is likely enzymatic in nature. nih.gov This inactivation suggests a mechanism of perception and response, rather than passive tolerance. The ability to degrade AHLs varies between plant species, being rapid in some legumes and slow or absent in monocots like wheat or corn. nih.gov

Beyond simple degradation, AHLs can actively modulate plant development and defense. Treatment with specific AHLs can enhance salt tolerance in plants like Arabidopsis and wheat. nih.gov In algae-bacteria systems, C6-HSL has been shown to increase the carbon fixation rate by influencing the metabolic pathways of both the algae and the associated bacteria. mdpi.com This was observed in a co-culture of Microcystis aeruginosa and Staphylococcus ureilyticus, where C6-HSL boosted chlorophyll (B73375) concentration and the activity of carbon-fixing enzymes. mdpi.com The precise receptors and downstream signaling cascades within eukaryotic cells that mediate these responses remain a critical research gap.

Development of Novel C6-HSL Modulators for Biotechnological Applications

Manipulating C6-HSL signaling holds significant promise for biotechnology, particularly in medicine and industry. The primary strategy involves "quorum quenching" (QQ), which is the enzymatic degradation or inhibition of QS signals. frontiersin.org This approach aims to disrupt bacterial communication, thereby preventing the expression of virulence factors and biofilm formation without creating selective pressure for antibiotic resistance. frontiersin.orgdovepress.com

Several types of QQ enzymes have been identified that can target C6-HSL. dovepress.comnih.gov These enzymes, such as lactonases and acylases, break down the C6-HSL molecule, rendering it inactive. wikipedia.orgnih.gov For example, the AiiA lactonase produced by Bacillus species can degrade a broad range of AHLs, including C6-HSL, and has been shown to reduce the virulence of plant pathogens. nih.gov Similarly, the acylase from Variovorax paradoxus can utilize C6-HSL as a source of carbon and nitrogen. asm.org

In addition to natural enzymes, researchers are developing novel synthetic modulators. One approach involves creating structural analogues of C6-HSL. For instance, novel N-α-haloacylated homoserine lactones, where a halogen atom is added to the acyl chain, have been synthesized and tested. researchgate.net These halogenated analogues often show reduced activity compared to natural C6-HSL and can be used as chemical probes to study the structure-activity relationship of QS receptors. researchgate.net

Below is a table summarizing some quorum quenching enzymes and their effectiveness against various AHLs, including C6-HSL.

EnzymeSource OrganismTarget AHLs Including C6-HSLApplication/Significance
AiiA LactonaseBacillus spp.Broad spectrum, including C4-HSL, C6-HSL, C8-HSL, 3-oxo-C6-HSL. nih.govnih.govAttenuates virulence in plant pathogens like Erwinia carotovora. nih.gov
QsdA LactonaseRhodococcus erythropolisDegrades C6 to C14 AHLs, with or without 3-oxo substitution. nih.govInhibits virulence in plant pathogens. nih.gov
AcylaseVariovorax paradoxusUtilizes 3OC6-HSL as a sole energy source. asm.orgPotential for bioremediation and control of QS in environmental settings.
LrsL LactonaseMarine bacteriumExhibits very high catalytic efficiency against C4-AHL, C6-AHL, and 3-oxo-C12-AHL. frontiersin.orgPotential for industrial applications due to high stability and efficiency. frontiersin.org

Long-Term Ecological Impacts of C6-HSL in Natural Environments

The presence and stability of C6-HSL in diverse ecosystems have long-term consequences for microbial community structure and function. The molecule's persistence is influenced by environmental factors; for instance, C6-HSL is sensitive to alkaline pH and its degradation is temperature-dependent. nih.govresearchgate.net

In complex microbial habitats like wastewater treatment systems, C6-HSL and other AHLs are integral to biofilm formation. nih.gov The detection of C6-HSL in membrane bioreactor biocake indicates its role in the development of these microbial communities. nih.gov Introducing C6-HSL into activated sludge systems has been shown to enhance the activity of functional bacteria, improving their resistance to stresses like low temperatures and boosting nitrification and denitrification efficiencies. nih.govresearchgate.net This highlights its potential role in engineering more robust microbial systems for bioremediation.

In soil and rhizosphere environments, C6-HSL is part of a complex chemical dialogue between bacteria and plants. The ability of certain soil bacteria to degrade AHLs can shape the microbial landscape. asm.org The interaction is bidirectional, as some plants can also degrade C6-HSL, influencing which bacteria can successfully colonize their roots. nih.gov This interplay suggests that C6-HSL is a key factor in determining the composition and function of plant-associated microbiomes, with long-term implications for plant health and nutrient cycling.

Integration of Multi-Omics Approaches in C6-HSL Research

To capture a holistic understanding of C6-HSL's influence, researchers are increasingly turning to multi-omics approaches. nih.govyoutube.com These methods, including genomics, transcriptomics, proteomics, and metabolomics, allow for a system-wide view of the cellular response to this signaling molecule, moving beyond the study of single genes or proteins.

Proteomics has been used to identify changes in protein expression in response to C6-HSL. In Shewanella putrefaciens, adding C6-HSL led to the downregulation of proteins involved in growth and metabolism, while stress response proteins were upregulated. nih.gov A quantitative proteomic study on P. aeruginosa revealed that C6-HSL analogues could distinctly modulate the secretion of extracellular proteins related to virulence. proteomexchange.org

Combining multiple "omics" provides even deeper insights. A study integrating genomics, transcriptomics, and metabolomics revealed the mechanisms by which C6-HSL enhances the resistance of activated sludge bacteria to low-temperature stress. nih.gov This multi-omics analysis showed that C6-HSL upregulated genes related to energy metabolism and fatty acid synthesis, increased the levels of corresponding metabolites, and altered the fatty acid composition of cell membranes to improve cold resistance. nih.gov Such integrative approaches are essential for building comprehensive models of C6-HSL signaling networks and their physiological consequences. nih.gov

The table below outlines how different omics technologies are being applied in C6-HSL research.

Omics ApproachFocus of StudyKey Findings Related to C6-HSLReference
Proteomics Changes in protein expression and secretion.C6-HSL alters the abundance of metabolic, stress, and virulence-related proteins in bacteria like Shewanella putrefaciens and Pseudomonas aeruginosa. nih.govproteomexchange.org
Transcriptomics Global changes in gene expression.C6-HSL upregulates genes involved in energy metabolism, antioxidation, and fatty acid synthesis in response to stress. nih.gov
Metabolomics Changes in the profile of small-molecule metabolites.C6-HSL increases metabolites related to energy and antioxidation and alters the ratio of unsaturated to saturated fatty acids. nih.gov
Multi-Omics Integrated analysis of genome, transcriptome, and metabolome.Provides a comprehensive view of how C6-HSL reprograms cellular physiology to enhance stress resistance in microbial communities. nih.govnih.gov

Q & A

What is the role of C6-HSL in bacterial quorum sensing (QS), and how can its activity be experimentally validated?

Basic Research Focus
C6-HSL is a key signaling molecule in the N-acyl-homoserine lactone (AHL) QS system, enabling bacterial populations to coordinate gene expression based on cell density. It regulates behaviors such as biofilm formation, virulence, and antibiotic resistance .
Methodological Validation :

  • Reporter Strains : Use Chromobacterium violaceum CV026 or Agrobacterium tumefaciens A136 to detect C6-HSL activity. These strains produce violacein (a purple pigment) or induce β-galactosidase activity in response to AHLs, respectively .
  • Thin-Layer Chromatography (TLC) : Combine with biosensor strains to visualize AHLs on C18 reverse-phase plates .
  • Liquid Chromatography-Mass Spectrometry (LC-MS) : Quantify C6-HSL concentrations in bacterial supernatants or environmental samples .

How does C6-HSL influence plant-pathogen interactions, and what experimental models are used to study this?

Advanced Research Focus
C6-HSL exhibits dual roles: it suppresses fungal pathogens (e.g., Botrytis cinerea in tomato plants) while promoting root growth in Arabidopsis thaliana .
Contradictions in Data :

  • At 60 µM, C6-HSL reduces fungal lesions in tomatoes but at 10 µM enhances Arabidopsis root elongation . These dose-dependent effects suggest context-specific signaling pathways.
    Experimental Models :
  • Plant Pathosystems : Apply C6-HSL to tomato leaves infected with B. cinerea and measure lesion size over 72 hours .
  • Hydroponic Growth Assays : Treat Arabidopsis seedlings with C6-HSL (1–100 µM) and quantify root length/shoot biomass using image analysis software .

What methodologies are recommended for studying C6-HSL degradation in environmental samples?

Advanced Research Focus
Quorum quenching (QQ) enzymes or bacteria can degrade C6-HSL, disrupting microbial communication. This is critical for biofilm control in wastewater treatment .
Methodological Approaches :

  • QQ Strain Screening : Isolate bacteria from activated sludge and test C6-HSL degradation using C. violaceum CV025. Degradation is indicated by reduced violacein production .
  • Immobilized Enzyme Systems : Encapsulate AHL-lactonase in alginate-PVA beads and measure residual C6-HSL via LC-MS after treatment .

How can researchers resolve discrepancies in C6-HSL’s effects on plant calcium signaling?

Advanced Research Focus
C6-HSL induces Ca²⁺ influx in Arabidopsis roots, but mechanisms remain debated. von Rad et al. (2008) linked it to jasmonate pathways, while later studies implicate ethylene cross-talk .
Experimental Design :

  • Calcium Imaging : Use transgenic Arabidopsis expressing the Ca²⁺ reporter aequorin. Treat roots with C6-HSL (10–100 µM) and monitor luminescence kinetics .
  • Mutant Analysis : Compare responses in Arabidopsis jasmonate (e.g., coi1) and ethylene (e.g., ein2) mutants to identify signaling nodes .

What strategies optimize C6-HSL detection in low-concentration biological samples?

Advanced Technical Focus
Sensitive detection is critical for studying QS in complex matrices like rhizosphere soil or bacterial biofilms.
Methodological Solutions :

  • Pre-concentration : Extract C6-HSL from samples using ethyl acetate, evaporate under nitrogen, and reconstitute in acetonitrile for LC-MS .
  • Enhanced Biosensors : Engineer E. coli with lux-based reporters for real-time, high-throughput AHL quantification .

How do synthetic QS inhibitors interact with C6-HSL, and how are these interactions characterized?

Advanced Research Focus
Tricyclic compounds (e.g., chlorpromazine) competitively inhibit C6-HSL binding to LuxR-type receptors, blocking QS .
Characterization Methods :

  • Competitive Binding Assays : Mix C6-HSL with inhibitors (e.g., 25 mg/mL stock solutions) and apply to filter paper discs overlaid with CV026. Reduced violacein indicates inhibition .
  • Molecular Dynamics Simulations : Model ligand-receptor interactions to predict inhibitor efficacy .

What statistical frameworks are appropriate for analyzing C6-HSL bioactivity data?

Methodological Rigor
Dose-response studies (e.g., algal inhibition or root growth assays) require robust statistical validation.
Best Practices :

  • ANOVA with Post Hoc Tests : Compare treatment groups (≥3 replicates) using SPSS or R. For example, in algal inhibition assays, analyze chlorophyll a reduction with Tukey’s HSD .
  • Dose-Response Modeling : Fit data to sigmoidal curves (e.g., log-logistic models) to calculate EC₅₀ values .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.